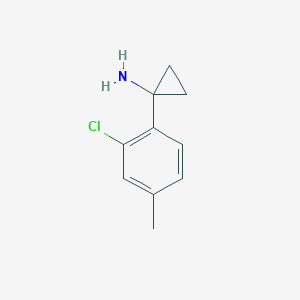
1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a chlorine atom and a methyl group
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: One common synthetic route involves the bromination of 2-chloro-4-methylbenzene to form 2-bromo-4-methylchlorobenzene, followed by a cyclization reaction to form the cyclopropane ring.
Cyclopropanation Reactions: Cyclopropanation of 2-chloro-4-methylphenylacetonitrile using reagents like diazomethane can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Oxidation: Oxidation reactions can convert 1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine to its corresponding oxo derivatives.
Reduction: Reduction reactions can be used to reduce the compound to its amine derivatives.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, can replace the chlorine atom with other functional groups.
Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and various halogenating agents are commonly used. Reaction conditions vary depending on the specific transformation desired.
Major Products Formed:
Oxidation products include chloro-substituted phenols.
Reduction products include various amine derivatives.
Substitution products can include a wide range of functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Its applications extend to material science, where it can be used in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which 1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context of its use and the specific biological system involved.
Comparación Con Compuestos Similares
1-(2-Chloro-4-methylphenyl)cyclopropan-1-amine is unique due to its cyclopropane ring and specific substituents. Similar compounds include:
1-(2-Chlorophenyl)cyclopropan-1-amine
1-(4-Methylphenyl)cyclopropan-1-amine
1-(2-Chloro-6-methylphenyl)cyclopropan-1-amine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H12ClN |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
1-(2-chloro-4-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-8(9(11)6-7)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
Clave InChI |
JOYJMCURGBFHAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2(CC2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















